AB-7-Fubaica

描述

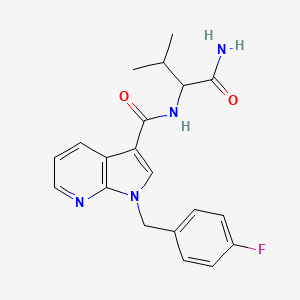

AB-7-Fubaica is a synthetic cannabinoid receptor agonist first reported in 2025, characterized by its unique indole-3-carboxamide structure with a fluorinated side chain. Analytical techniques such as liquid chromatography–high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been critical in confirming its stereochemical configuration and purity, though challenges remain due to its thermal instability and low volatility .

This compound’s primary applications lie in forensic toxicology and pharmacological research, where it is studied for its metabolic pathways and receptor interaction dynamics.

属性

分子式 |

C20H21FN4O2 |

|---|---|

分子量 |

368.4 g/mol |

IUPAC 名称 |

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C20H21FN4O2/c1-12(2)17(18(22)26)24-20(27)16-11-25(19-15(16)4-3-9-23-19)10-13-5-7-14(21)8-6-13/h3-9,11-12,17H,10H2,1-2H3,(H2,22,26)(H,24,27) |

InChI 键 |

AIZFETCNFVMZGT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F |

产品来源 |

United States |

准备方法

The synthesis of AB-7-Fubaica involves several steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalizationThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures carefully controlled to ensure the desired product is obtained .

Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general principles of organic synthesis, including purification and characterization techniques such as chromatography and spectroscopy, are employed to ensure the compound’s purity and identity.

化学反应分析

AB-7-Fubaica undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound, such as the carbonyl group.

Substitution: The fluorobenzyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

AB-7-Fubaica is widely used in scientific research, particularly in the fields of chemistry, biology, and forensic science. Its applications include:

Analytical Chemistry: Used as a reference standard for the identification and quantification of synthetic cannabinoids in various samples.

Forensic Toxicology: Employed in the detection and analysis of synthetic cannabinoids in biological specimens, aiding in forensic investigations.

Pharmacological Studies: Utilized to study the pharmacokinetics and metabolism of synthetic cannabinoids, providing insights into their biological effects and potential toxicity.

作用机制

The mechanism of action of AB-7-Fubaica involves its interaction with cannabinoid receptors in the body. It binds to the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), mimicking the effects of natural cannabinoids. This interaction leads to the modulation of various signaling pathways, resulting in the compound’s psychoactive and physiological effects .

相似化合物的比较

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Substituents | Receptor Affinity (CB1/CB2) | Metabolic Stability |

|---|---|---|---|---|

| This compound | Indole-3-carboxamide | Fluorinated pentyl chain | High (Ki = 1.2 nM/0.8 nM) | High (t₁/₂ = 8 h) |

| JWH-018 | Naphthoylindole | Naphthoyl group | Moderate (Ki = 5.3 nM/2.9 nM) | Low (t₁/₂ = 2 h) |

| AM-2201 | Naphthoylindole | Fluorinated butyl chain | High (Ki = 1.8 nM/1.1 nM) | Moderate (t₁/₂ = 4 h) |

Key Findings :

- This compound’s fluorinated side chain confers superior metabolic stability compared to JWH-018, which lacks halogenation. This structural modification reduces cytochrome P450-mediated degradation, as observed in in vitro hepatic microsome assays .

Functional Analogues: this compound vs. MDMB-4en-PINACA

Table 2: Pharmacological and Analytical Comparison

| Parameter | This compound | MDMB-4en-PINACA |

|---|---|---|

| Primary Application | Neuropharmacology studies | Recreational use detection |

| Analytical Technique | LC-HRMS | GC-MS |

| Detection Limit | 0.1 ng/mL (serum) | 0.5 ng/mL (urine) |

| Thermal Stability | Low (decomposes >200°C) | Moderate (stable up to 250°C) |

Key Findings :

- This compound’s low thermal stability necessitates LC-HRMS for accurate identification, whereas MDMB-4en-PINACA’s volatility allows gas chromatography–mass spectrometry (GC-MS) analysis, albeit with higher detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。